pNP-TMP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

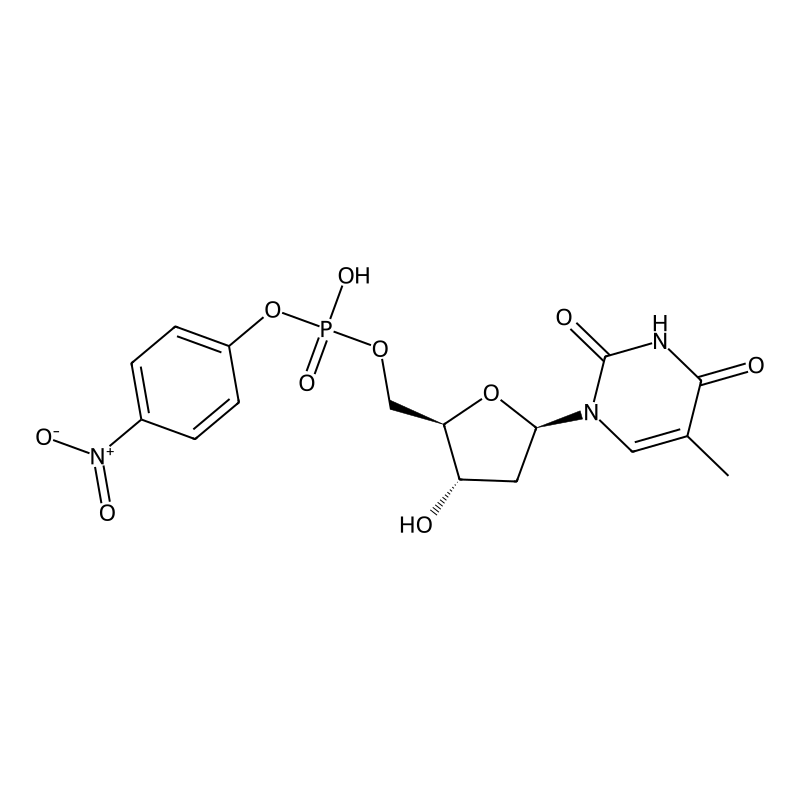

The compound p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) is a synthetic nucleotide analog derived from thymidine monophosphate. It features a p-nitrophenyl group attached to the phosphate moiety of thymidine, which enhances its utility in biochemical assays, particularly those involving phosphodiesterases and other enzymes that hydrolyze nucleotide substrates. The structure of pNP-TMP allows it to serve as a substrate in various enzymatic reactions, making it valuable for studying enzyme kinetics and mechanisms.

pNP-TMP undergoes hydrolysis reactions catalyzed by various enzymes, including phosphodiesterases and ribonucleases. The hydrolysis process typically involves the cleavage of the bond between the p-nitrophenyl group and the phosphate, resulting in the release of p-nitrophenol, which can be quantitatively measured due to its colorimetric properties.

Key reactions include:

- Hydrolysis by Phosphodiesterases: Enzymes such as autotaxin utilize pNP-TMP as a substrate, leading to the formation of thymidine monophosphate and p-nitrophenol .

- Metal Ion Dependency: The hydrolysis reaction is often dependent on divalent metal ions like manganese or magnesium, which are necessary cofactors for enzyme activity .

pNP-TMP exhibits significant biological activity primarily through its role as a substrate in enzymatic assays. Its hydrolysis can be utilized to study:

- Enzyme Activity: The rate of pNP-TMP hydrolysis provides insights into the catalytic efficiency and kinetic parameters of various enzymes, particularly those involved in nucleotide metabolism.

- Inhibition Studies: Compounds that inhibit the hydrolysis of pNP-TMP can be identified as potential drug candidates. For example, certain small molecules have been shown to inhibit autotaxin's activity by blocking its interaction with pNP-TMP .

The synthesis of pNP-TMP generally involves:

- Formation of Thymidine Monophosphate: This can be achieved through phosphorylation of thymidine using phosphoric acid or other phosphorylating agents.

- Attachment of the p-Nitrophenyl Group: The introduction of the p-nitrophenyl moiety typically involves a coupling reaction where p-nitrophenol is reacted with the phosphate group under acidic or basic conditions to form pNP-TMP.

These steps can be optimized for yield and purity through various organic synthesis techniques.

pNP-TMP is widely used in biochemical research for:

- Enzymatic Assays: It serves as a substrate for measuring phosphodiesterase and ribonuclease activities.

- Drug Discovery: Inhibitors of enzymes that act on pNP-TMP are screened using this compound to identify potential therapeutic agents.

- Molecular Biology: It can be used in studies involving DNA and RNA metabolism, helping researchers understand nucleotide processing and modification.

Interaction studies involving pNP-TMP focus on its binding and hydrolysis by various enzymes. These studies reveal:

- Competitive Inhibition: Some compounds have been identified that compete with pNP-TMP for binding to active sites on enzymes like autotaxin, thus providing insights into enzyme regulation .

- Metal Ion Influence: The presence of divalent metal ions significantly affects the rate of hydrolysis, indicating their critical role in enzyme function .

Several compounds share structural or functional similarities with pNP-TMP. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Thymidine Monophosphate | Nucleotide essential for DNA synthesis | Lacks the para-nitrophenyl group |

| p-Nitrophenyl Phosphate | Phosphorylated compound used in various biochemical assays | Does not contain a nucleobase |

| 5'-Adenosine Monophosphate | Nucleotide involved in energy transfer and signaling | Contains adenine instead of thymine |

| 2'-Deoxycytidine Monophosphate | Nucleotide component of DNA | Contains cytosine instead of thymine |

Uniqueness of pNP-TMP: Its distinctive feature lies in the incorporation of the p-nitrophenyl group, which provides colorimetric detection capabilities not present in other similar nucleotides. This makes it particularly useful for quantitative assays in enzymology.